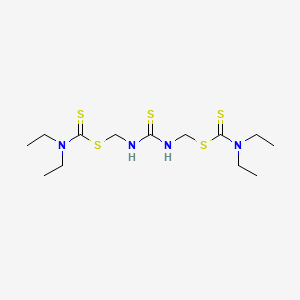
Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) is a chemical compound with the molecular formula C₁₃H₂₆N₄S₅ and a molecular weight of 398.7 g/mol . It is characterized by its unique structure, which includes multiple sulfur atoms and a bis(diethyldithiocarbamate) moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) typically involves the reaction of diethyldithiocarbamate with carbon disulfide and formaldehyde under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through filtration and purification processes.
Industrial Production Methods
Industrial production of Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce thiols .
Applications De Recherche Scientifique
Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of rubber and as a stabilizer in the manufacturing of plastics.
Mécanisme D'action
The mechanism of action of Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) involves its ability to chelate metal ions and interact with thiol groups in proteins and enzymes . This interaction can inhibit the activity of certain enzymes, leading to various biological effects. For example, in cancer therapy, the compound forms a complex with copper ions, which inhibits the proteasome and induces cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyldithiocarbamate: A metabolite of disulfiram, known for its use in alcohol aversion therapy and potential anticancer properties.
Zinc ethylene(bis)dithiocarbamate: Used as a fungicide and in the rubber industry.
Uniqueness
Carbonothioylbis(iminomethylene) bis(diethyldithiocarbamate) is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit a wide range of biological activities. Its ability to chelate metals and interact with thiol groups makes it a versatile compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
6142-41-2 |
|---|---|
Formule moléculaire |
C13H26N4S5 |
Poids moléculaire |
398.7 g/mol |
Nom IUPAC |
(diethylcarbamothioylsulfanylmethylcarbamothioylamino)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H26N4S5/c1-5-16(6-2)12(19)21-9-14-11(18)15-10-22-13(20)17(7-3)8-4/h5-10H2,1-4H3,(H2,14,15,18) |
Clé InChI |
SPQBHESGHZSSMQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)SCNC(=S)NCSC(=S)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


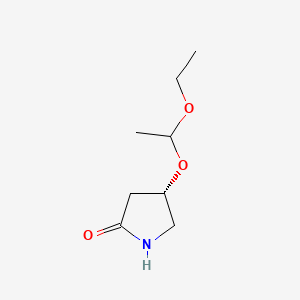
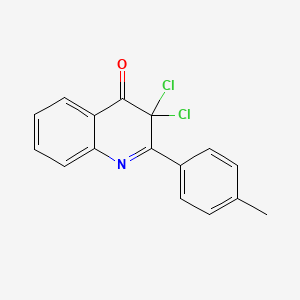
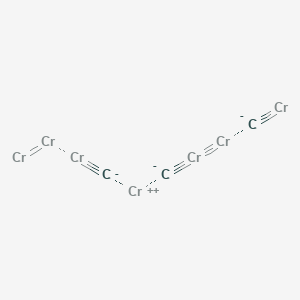
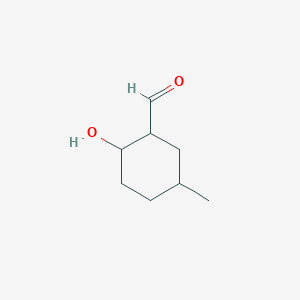

![1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt](/img/structure/B13813239.png)
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13813241.png)
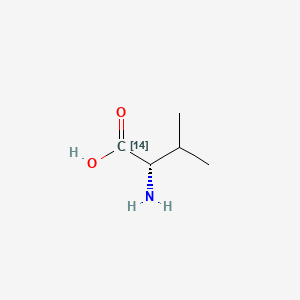
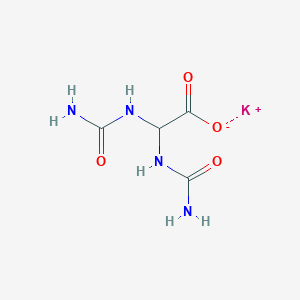
![Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)-](/img/structure/B13813266.png)
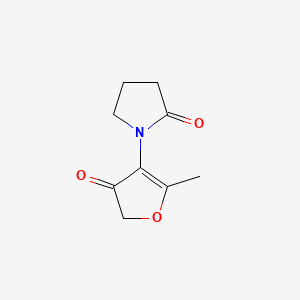
![9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B13813283.png)
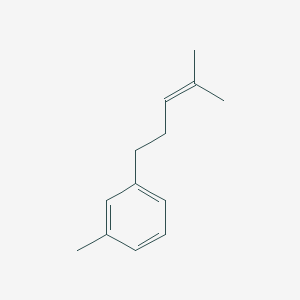
![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)
